molecular formula C14H16ClN5OS B2833730 5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1375182-82-3

5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2833730
CAS RN: 1375182-82-3
M. Wt: 337.83
InChI Key: LFKNILOMOBSSEP-UHFFFAOYSA-N
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Description

The compound “5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid” is a solid substance with a molecular weight of 312.75 . It has a melting point of 128 - 130 degrees Celsius . The IUPAC name for this compound is 5-chloro-6-[4-(ethoxycarbonyl)-1-piperidinyl]nicotinic acid .


Molecular Structure Analysis

The InChI code for “5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid” is 1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

The compound “5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid” is a solid substance with a melting point of 128 - 130 degrees Celsius . Its molecular weight is 312.75 .

Safety and Hazards

The compound “5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid” has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for the requested compound are not available in the retrieved data, the development of methods for the protodeboronation of pinacol boronic esters is a valuable direction in organic synthesis .

properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-19-12(17-18-14(19)22)10-3-2-6-20(8-10)13(21)9-4-5-11(15)16-7-9/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNILOMOBSSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCN(C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

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